![molecular formula C15H16FNO3S B7662956 2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is also known as FS-1, and it is a sulfonamide derivative that has a unique structure with a fluorine atom and a hydroxyl group attached to the benzene ring.
作用机制
The mechanism of action of FS-1 involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been shown to have a high affinity for carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. FS-1 also has the ability to induce apoptosis in certain cancer cell lines, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
FS-1 has been shown to have various biochemical and physiological effects, depending on the specific enzyme that it inhibits. For example, its inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Its inhibition of matrix metalloproteinases can lead to a decrease in extracellular matrix degradation, which can affect tissue remodeling and repair.
实验室实验的优点和局限性
One of the main advantages of FS-1 is its ability to selectively inhibit certain enzymes, which can be useful in drug discovery and development. It also has a unique structure with a fluorine atom and a hydroxyl group, which can potentially lead to improved drug properties. However, one limitation of FS-1 is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on FS-1. One potential direction is to study its potential applications in the treatment of various diseases, such as cancer and osteoporosis. Another direction is to explore its potential as a tool for studying enzyme activity and function. Additionally, further research is needed to optimize its drug properties, such as solubility and bioavailability, for potential clinical use.
In conclusion, FS-1 is a sulfonamide derivative that has potential applications in scientific research, particularly in drug discovery and development. Its ability to selectively inhibit certain enzymes and induce apoptosis in certain cancer cell lines make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various diseases.
合成方法
The synthesis of FS-1 involves the reaction of 2-fluorobenzenesulfonyl chloride with (R)-1-hydroxy-3-phenylpropan-2-amine. This reaction takes place in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography to obtain pure FS-1.
科学研究应用
FS-1 has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. FS-1 has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c16-14-8-4-5-9-15(14)21(19,20)17-13(11-18)10-12-6-2-1-3-7-12/h1-9,13,17-18H,10-11H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYGFXNEFOZBO-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)
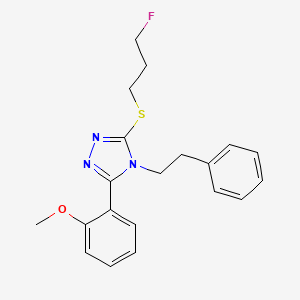
![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![N-[2-(4-propan-2-yl-1,2,4-triazol-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662918.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)
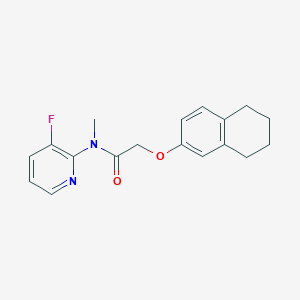

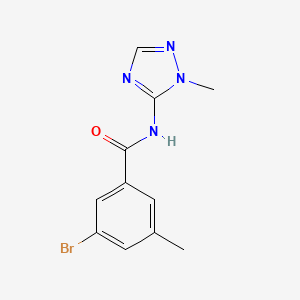
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)
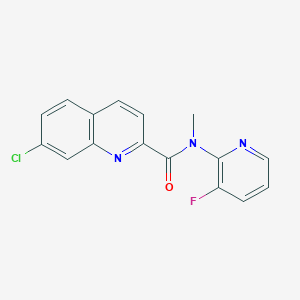
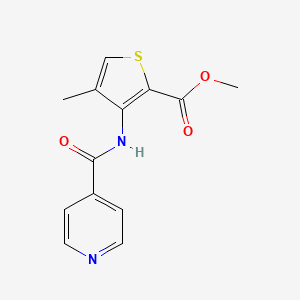
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
